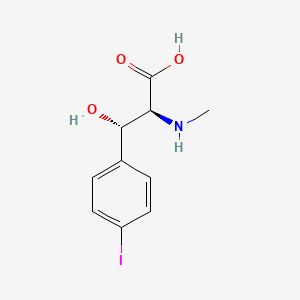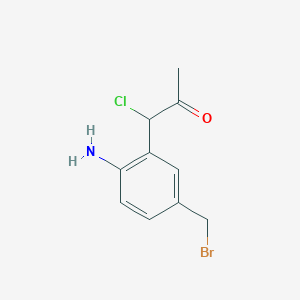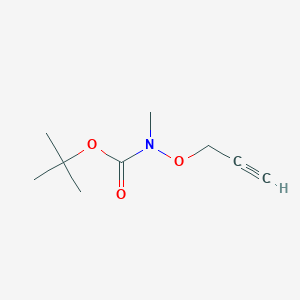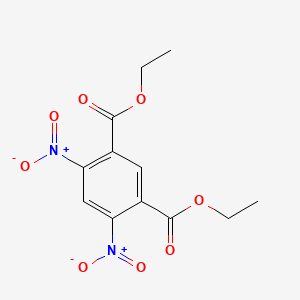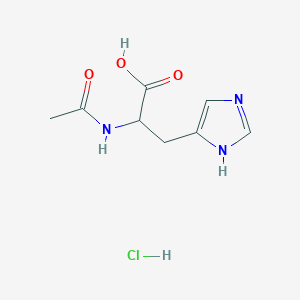
N-alpha-Acetyl-L-Histidine.H2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-acetyl-L-histidine monohydrate (Ac-His-OH.H2O) is a derivative of the amino acid histidine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the histidine molecule. This compound is known for its role as an osmolyte in various biological systems, particularly in the lens of Atlantic salmon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-histidine monohydrate typically involves the acetylation of L-histidine. The process can be summarized as follows:
Starting Material: L-histidine.
Reagent: Acetic anhydride or acetyl chloride.
Solvent: Water or a mixture of water and acetone.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The product is crystallized from water or a water-acetone mixture.
Industrial Production Methods
On an industrial scale, the production of N-acetyl-L-histidine monohydrate follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-L-histidine monohydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the acetyl group or the imidazole ring.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the acetyl group can yield histidine .
Wissenschaftliche Forschungsanwendungen
N-acetyl-L-histidine monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an osmolyte in various organisms, helping to maintain cellular osmotic balance.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in neuroprotection and as an antioxidant.
Wirkmechanismus
The mechanism of action of N-acetyl-L-histidine monohydrate involves its role as an osmolyte and its interaction with cellular components. It helps to stabilize proteins and cellular structures under stress conditions by maintaining osmotic balance. Additionally, its antioxidant properties contribute to its protective effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetyl-L-cysteine: Another acetylated amino acid with antioxidant properties.
N-acetyl-L-tyrosine: Used in various biochemical applications.
N-acetyl-L-phenylalanine: Similar in structure but with different biological roles.
Uniqueness
N-acetyl-L-histidine monohydrate is unique due to its specific role as an osmolyte in certain organisms and its potential therapeutic applications in neuroprotection and antioxidation .
Eigenschaften
Molekularformel |
C8H12ClN3O3 |
|---|---|
Molekulargewicht |
233.65 g/mol |
IUPAC-Name |
2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H |
InChI-Schlüssel |
DNDOCJLFXOHWNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



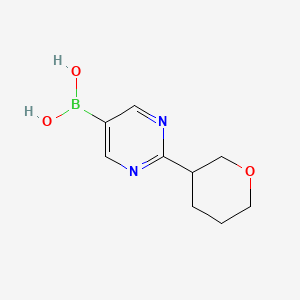
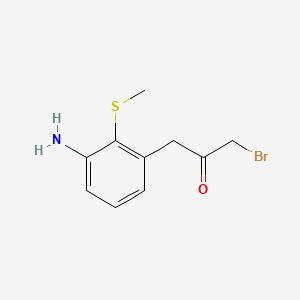
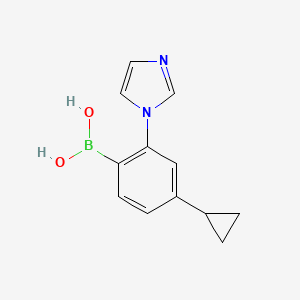
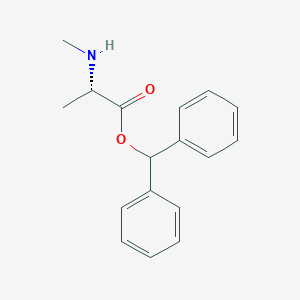
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)

![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)


